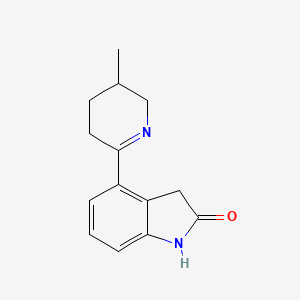
3-Methyl-2-(trifluoromethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of isonicotinic acid, where a methyl group and a trifluoromethyl group are substituted at the 3rd and 2nd positions of the pyridine ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted with diethyl ether, washed, dried, and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The trifluoromethyl and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-Methyl-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar structure but lacks the methyl group at the 3rd position.
3-Fluoro-2-(trifluoromethyl)isonicotinic acid: Contains a fluorine atom instead of a methyl group at the 3rd position.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar trifluoromethyl substitution but different position on the pyridine ring.
Uniqueness
3-Methyl-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
3-methyl-2-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Clé InChI |
ZAFGLEYRZVWYLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


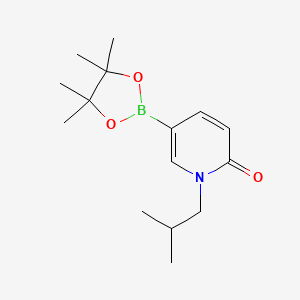
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
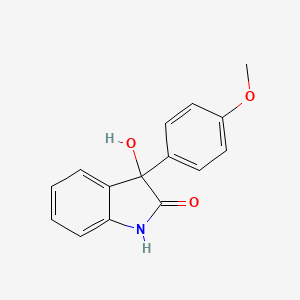
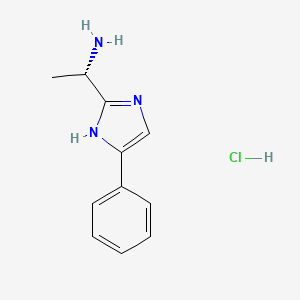
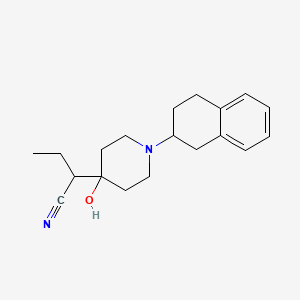
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
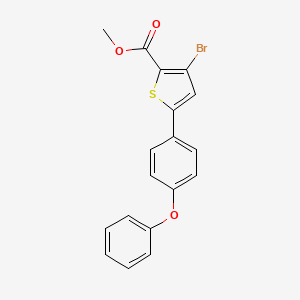

![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

